molecular formula C9H7BrN2O B2723816 (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 452276-28-7

(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B2723816
CAS No.: 452276-28-7
M. Wt: 239.072
InChI Key: ZZXVMIJXDSHTOF-LFYBBSHMSA-N
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Description

(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 5-position of the indole ring and a hydroxylamine group attached to the indole’s 3-position via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

    Formation of the Methylene Bridge: The brominated indole is then reacted with formaldehyde to introduce the methylene bridge at the 3-position.

    Introduction of the Hydroxylamine Group: Finally, the intermediate product is treated with hydroxylamine or its hydrochloride salt in the presence of a base such as sodium acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can convert the hydroxylamine group to an amine.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom at the 5-position may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole-3-acetic acid: Another indole derivative with a bromine atom at the 5-position and an acetic acid group at the 3-position.

    5-Bromoindoxyl acetate: Features a bromine atom at the 5-position and an acetate group at the 3-position.

    5-Bromo-3-((3-nitro-benzylidene)-hydrazono)-1,3-dihydro-indol-2-one: Contains a bromine atom at the 5-position and a hydrazono group at the 3-position.

Uniqueness

(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the bromine atom and the hydroxylamine group makes it a valuable compound for various research applications.

Properties

IUPAC Name

(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-2-9-8(3-7)6(4-11-9)5-12-13/h1-5,11,13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXVMIJXDSHTOF-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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